

physical and chemical properties of 6-Chloro-5-nitouracil

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Compound of Interest

Compound Name: 6-Chloro-5-nitropyrimidine-
2,4(1h,3h)-dione

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An In-depth Technical Guide to 6-Chloro-5-nitouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitouracil is a halogenated and nitrated derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its structure, featuring an electron-withdrawing nitro group and a reactive chloro substituent, makes it a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-5-nitouracil, alongside available experimental protocols and an exploration of its potential applications in drug discovery and development.

Physical and Chemical Properties

6-Chloro-5-nitouracil is a yellow solid organic compound.^[1] While comprehensive experimental data is limited, the following tables summarize its key physical and chemical properties based on available information.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₂ ClN ₃ O ₄	[1]
Molecular Weight	191.53 g/mol	[1][2]
Appearance	Yellow solid	[1]
Melting Point	200-202 °C or 220-222 °C	[1][2]
Boiling Point	469.3 °C at 760 mmHg	[1][2]
Density	1.85 g/cm ³	[1]
Solubility	Soluble in many organic solvents, such as chloroform, ethanol, and benzene. Slightly soluble in water (1.7 g/L at 25 °C).	[1][2]
Flash Point	237.6 °C	[1]
Refractive Index	1.621	[1]
Vapor Pressure	1.97E-09 mmHg at 25 °C	[1]

Synthesis and Purification

A common synthetic route to 6-Chloro-5-nitrouracil involves the nitration of 6-chlorouracil.

Experimental Protocol: Synthesis of 6-Chloro-5-nitrouracil from 6-Chlorouracil

Materials:

- 6-Chlorouracil
- Fuming Nitric Acid
- Concentrated Sulfuric Acid
- Ice

Procedure:

- Carefully add 6-chlorouracil to a mixture of fuming nitric acid and concentrated sulfuric acid, while maintaining a low temperature with an ice bath.
- After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete nitration.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Collect the solid product by filtration.
- Wash the product with cold water to remove any remaining acid.
- Dry the purified 6-Chloro-5-nitrouracil.

Note: This is a generalized protocol. The exact quantities, reaction times, and temperatures should be optimized for safety and yield. A detailed, peer-reviewed experimental protocol for the synthesis of 6-Chloro-5-nitrouracil is not readily available in the searched literature.

Purification

Purification of 6-Chloro-5-nitrouracil can be achieved through recrystallization from an appropriate solvent. Given its solubility in ethanol and benzene, these solvents could be explored for recrystallization.^[1] The purity of the final product should be assessed using techniques such as melting point determination and chromatographic methods (e.g., TLC or HPLC).

Spectral Data

Specific experimental spectral data for 6-Chloro-5-nitrouracil is not widely available. However, data for the related compounds, 6-chlorouracil and 5-nitrouracil, can provide valuable reference points for structural elucidation.

¹H and ¹³C NMR Spectroscopy

While no specific NMR data for 6-Chloro-5-nitrouracil was found, the expected spectra would show characteristic shifts for the uracil ring protons and carbons, influenced by the electron-

withdrawing effects of the chloro and nitro groups. For comparison, the ^1H NMR spectrum of 6-chlorouracil in DMSO-d_6 shows signals for the NH protons and the C5-H proton. The ^{13}C NMR of 6-chlorouracil provides the chemical shifts for the carbonyl carbons and the carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Chloro-5-nitrouracil is expected to show characteristic absorption bands for the N-H stretching of the uracil ring, C=O stretching of the carbonyl groups, C=C stretching of the pyrimidine ring, and the asymmetric and symmetric stretching of the nitro group (NO_2). For reference, the IR spectrum of 6-chlorouracil exhibits bands for N-H, C=O, C=C, and C-Cl vibrations.

Mass Spectrometry

The mass spectrum of 6-Chloro-5-nitrouracil would show the molecular ion peak corresponding to its molecular weight (191.53 g/mol). Fragmentation patterns would likely involve the loss of the nitro group, the chloro group, and cleavage of the uracil ring. The mass spectrum of 6-chlorouracil shows a molecular ion peak at m/z 146.

Reactivity and Stability

The reactivity of 6-Chloro-5-nitrouracil is dictated by the presence of the electrophilic pyrimidine ring, further activated by the electron-withdrawing nitro group, and the chloro leaving group.

- **Nucleophilic Substitution:** The chlorine atom at the C6 position is susceptible to nucleophilic substitution by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity allows for the introduction of a wide range of functional groups to the uracil scaffold, making it a valuable precursor for the synthesis of diverse heterocyclic compounds.
- **Reduction of the Nitro Group:** The nitro group at the C5 position can be reduced to an amino group, providing a handle for further functionalization and the synthesis of 5-aminouracil derivatives, which are known to possess various biological activities.

Information regarding the thermal and photochemical stability of 6-Chloro-5-nitrouracil is not readily available. However, nitroaromatic compounds can be sensitive to heat and light, and appropriate handling and storage precautions should be taken.

Biological Activity and Potential Applications

While specific biological activities of 6-Chloro-5-nitrouracil are not extensively documented, uracil derivatives, in general, are a well-established class of compounds with a broad spectrum of pharmacological activities, including antiviral, anticancer, and antimicrobial properties.

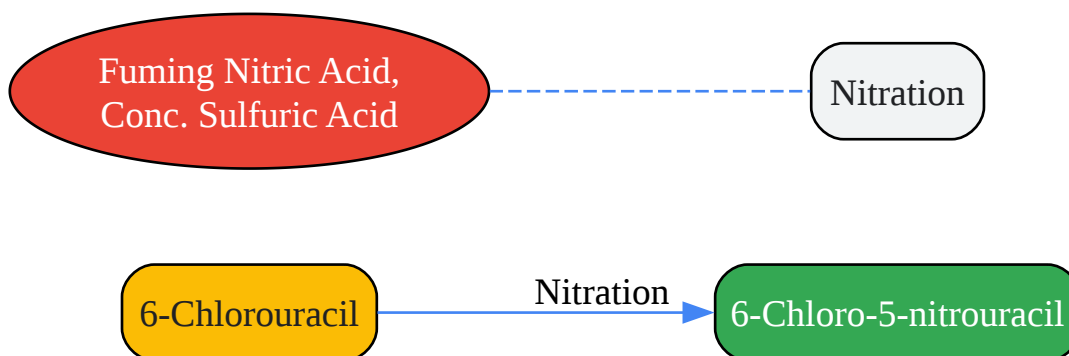
The structural features of 6-Chloro-5-nitrouracil make it an attractive starting material for the synthesis of potential therapeutic agents. The ability to introduce diverse substituents at the C5 and C6 positions allows for the generation of compound libraries for screening against various biological targets. For instance, derivatives of 5- and 6-substituted uracils have been investigated for their potential as:

- **Antiviral agents:** By modifying the uracil structure, it is possible to design molecules that interfere with viral replication processes.
- **Anticancer agents:** The uracil scaffold is a key component of several approved anticancer drugs (e.g., 5-fluorouracil). Derivatives of 6-Chloro-5-nitrouracil could be explored for their cytotoxic effects on cancer cell lines.
- **Antimicrobial agents:** Modifications of the uracil ring have led to the discovery of compounds with antibacterial and antifungal activities.

No specific signaling pathways involving 6-Chloro-5-nitrouracil have been identified in the available literature.

Visualizations

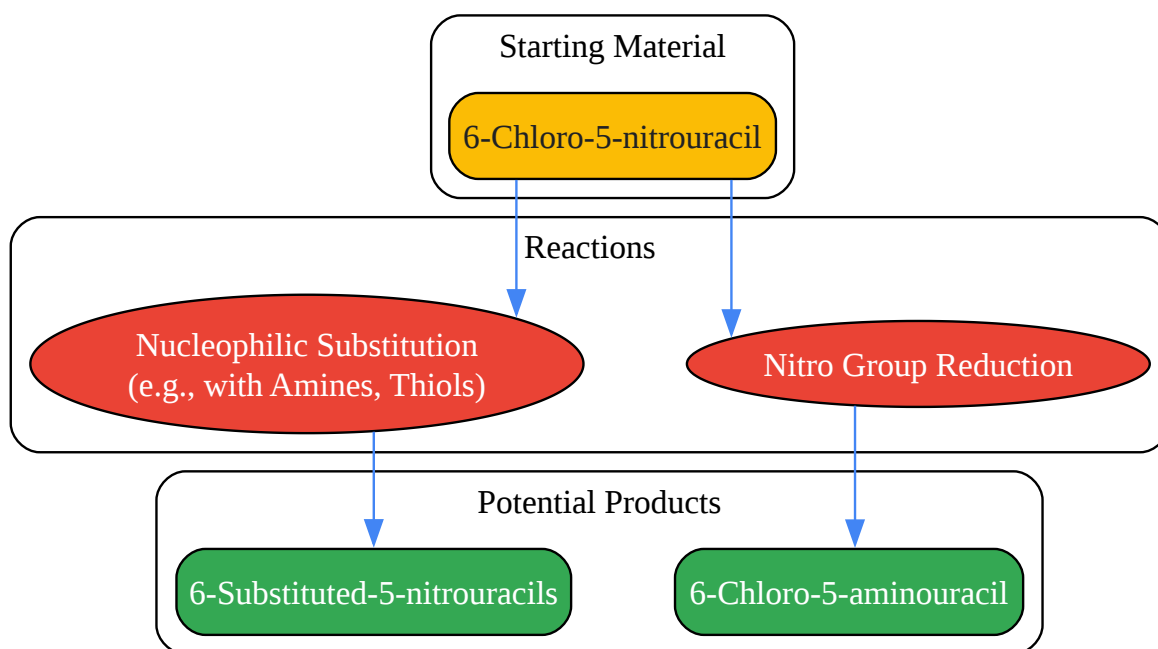
Synthesis of 6-Chloro-5-nitrouracil



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Synthetic route to 6-Chloro-5-nitrouracil.

Potential Derivatization Pathways



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Potential derivatization of 6-Chloro-5-nitrouracil.

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References

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